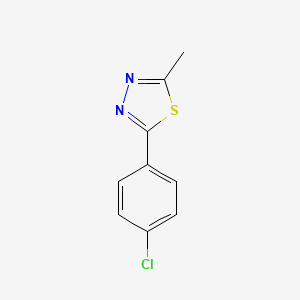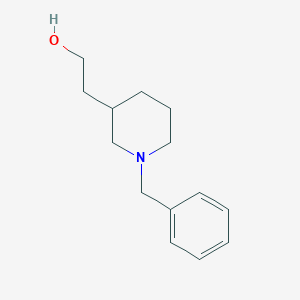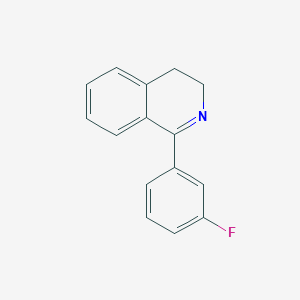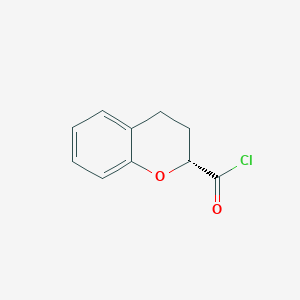
(2R)-3,4-Dihydro-2H-1-benzopyran-2-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and types of chemical reactions it undergoes .Direcciones Futuras
Propiedades
Número CAS |
227466-91-3 |
|---|---|
Nombre del producto |
(2R)-3,4-Dihydro-2H-1-benzopyran-2-carbonyl chloride |
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(2R)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clave InChI |
UXOHRZNOVPCNMD-SECBINFHSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2O[C@H]1C(=O)Cl |
SMILES canónico |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8745692.png)
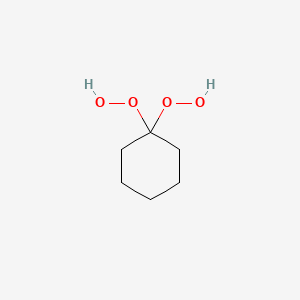
![N-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8745701.png)
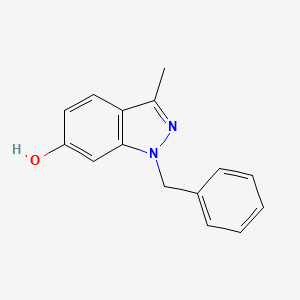
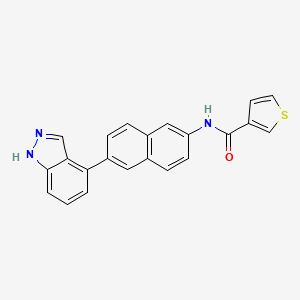
![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)
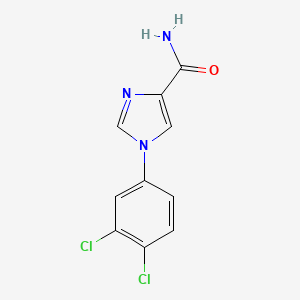
![N(2-(4-aminophenyl)ethyl)-1,4-dioxa-8-azaspiro[4.5]-decane](/img/structure/B8745742.png)
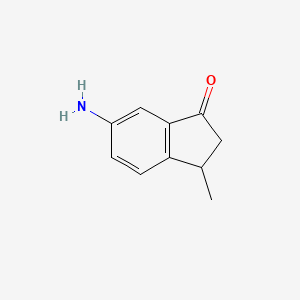
![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)
